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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-

hydroxypropionic acid

CAS No.: 4445-13-0

Cat. No.: B1365044 Get Quote

Executive Summary
2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as p-chloroatrolactic acid)

presents a specific structural identification challenge due to its quaternary carbon center. Unlike

simple substituted acetic acids, the presence of a methyl group, a hydroxyl group, a carboxylic

acid, and a p-chlorophenyl ring on a single carbon (C2) eliminates the vicinal proton coupling

typically used in NMR assignment.

This guide compares spectroscopic methodologies for definitive structural confirmation,

distinguishing this specific isomer from its regioisomer, 3-(4-chlorophenyl)-2-hydroxypropionic

acid. It is designed for analytical scientists requiring a self-validating workflow for drug

metabolite identification or synthetic intermediate verification.

Part 1: Comparative Analysis of Spectroscopic
Methods
In the structural elucidation of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, no single

technique provides a complete picture. The table below compares the "performance" of each

method in resolving specific structural features.

Method Utility Matrix
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Feature to
Confirm

1H NMR
13C NMR /

DEPT

Mass

Spectrometr

y (MS)

FT-IR Verdict

Quaternary

Center (C2)

⭐⭐

(Indirect)

⭐⭐⭐⭐

⭐

(Definitive)

⭐ (Poor) ⭐ (Poor)

13C NMR is

non-

negotiable for

proving the

C2

substitution

pattern.

Chlorine

Presence

⭐ (No

signal)

⭐ (Chemical

shift only)

⭐⭐⭐⭐

⭐ (Isotope

Pattern)

⭐⭐ (C-Cl

stretch)

MS is the

gold standard

for halogen

confirmation.

Regioisomer

Distinction

⭐⭐⭐⭐

⭐ (Coupling

patterns)

⭐⭐⭐

(Shift

differences)

⭐⭐

(Fragmentati

on)

⭐ (Identical)

1H NMR

easily

distinguishes

the target

(singlet CH3)

from the

isomer

(doublet/multi

plet CH2).

Functional

Groups (-OH,

-COOH)

⭐⭐⭐

(Exchangeabl

e protons)

⭐⭐⭐

(Carbonyl

shift)

⭐ (Loss of

H2O/CO2)

⭐⭐⭐⭐

⭐ (O-H/C=O

stretch)

FT-IR

provides the

fastest

"fingerprint"

for functional

groups.

Part 2: Detailed Experimental Protocols
Sample Preparation for NMR

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To observe exchangeable protons (-OH and -COOH), the choice of solvent is critical.

Chloroform (

) often leads to broad, invisible peaks for these protons due to exchange rates.

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

Concentration: 10–15 mg of sample in 0.6 mL solvent.

Tube: 5mm high-precision NMR tube.

Temperature: 298 K (25°C).

Why DMSO-d6? DMSO forms hydrogen bonds with the hydroxyl and carboxyl protons, slowing

their exchange rate and sharpening their signals, allowing for direct integration.

High-Resolution Mass Spectrometry (HRMS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (

).

Rationale: Carboxylic acids ionize efficiently by losing a proton (

).

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Flow Rate: Direct infusion or 0.2 mL/min.

Part 3: Data Interpretation & Self-Validating Logic
A. 1H NMR: The "Singlet" Test
The most critical distinction between the target molecule and its isomers lies in the aliphatic

region.

Target Structure: 2-(4-Chlorophenyl)-2-hydroxypropionic acid.[1]

Feature: The methyl group is attached to a quaternary carbon.
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Signal:Sharp Singlet (~1.7 – 1.9 ppm).

Isomer (Alternative): 3-(4-Chlorophenyl)-2-hydroxypropionic acid.

Feature: The methyl group is actually a methylene bridge (-CH2-) or a terminal methyl

coupled to a methine.

Signal: Doublets or Multiplets.

Validation Check: If the methyl signal shows splitting (

Hz), the structure is incorrect. It must be a singlet.

B. Mass Spectrometry: The Chlorine Signature
Chlorine possesses two stable isotopes,

(75.78%) and

(24.22%).

Expected Pattern: The molecular ion cluster must show two peaks separated by 2 mass

units (

M and M+2).[2][3]

Intensity Ratio: The height of M : M+2 must be approximately 3:1.[2][3]

Calculated Mass (

):

Monoisotopic Mass (

): ~200.02 Da.

ESI Negative (

): 199.01 m/z.
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Validation Check: If the M+2 peak is missing or the ratio is 1:1 (indicative of Bromine), the

halogen assignment is incorrect.

C. 13C NMR & DEPT-135
Quaternary Carbon (C2): Will vanish in DEPT-135 spectrum but appear in the standard 13C

spectrum around 75–80 ppm.

Methyl Carbon: Positive peak in DEPT-135 (~25–30 ppm).

Aromatic CH: Positive peaks in DEPT-135 (~126–129 ppm).

Part 4: Analytical Workflow Visualization
The following diagrams illustrate the logic flow for confirming the structure and the specific

HMBC (Heteronuclear Multiple Bond Correlation) connectivity required to prove the quaternary

center.

Diagram 1: Structural Confirmation Decision Tree
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Unknown Sample
(Suspected C9H9ClO3)

Step 1: 1H NMR (Aliphatic Region)

Methyl Signal:
Singlet (3H)

Pass

Methyl Signal:
Doublet/Multiplet

Fail

Step 2: MS Isotope Pattern

REJECT:
Isomer or Impurity

M : M+2 Ratio ≈ 3:1
(Chlorine Confirmed)

Pass

No M+2 or Wrong Ratio

Fail

Step 3: 13C NMR / DEPT

Quaternary C at ~75-80 ppm
(Disappears in DEPT)

Pass

CH Signal Present
(Positive in DEPT)

Fail

CONFIRMED:
2-(4-Chlorophenyl)-2-hydroxypropionic acid

Click to download full resolution via product page
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Caption: Decision tree for distinguishing the target molecule from regioisomers using sequential

spectroscopic evidence.

Diagram 2: HMBC Connectivity Logic (The "Smoking
Gun")
This diagram visualizes the Heteronuclear Multiple Bond Correlations (HMBC) that definitively

prove the connectivity of the quaternary center.

Methyl Protons
(1H: ~1.8 ppm)

C2 (Quaternary)
(13C: ~78 ppm)

2J Coupling
(Strong)

C1 (Carboxyl)
(13C: ~175 ppm)

3J Coupling
(Definitive)

C-Ar (Ipso)
(13C: ~140 ppm)

3J Coupling
(Links Alkyl to Aryl)

Click to download full resolution via product page

Caption: Key HMBC correlations. The observation of 3-bond couplings from the Methyl protons

to both the Carboxyl and Aromatic Ipso carbons definitively assigns the structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloromandelic-acid
https://www.benchchem.com/product/b1365044?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B1365044
https://www.chemistrysteps.com/isotopes-in-mass-spectrometry/
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://spectrabase.com/spectrum/2VCjG9GnCij
https://webbook.nist.gov/cgi/cbook.cgi?ID=C13305141&Mask=200
https://www.benchchem.com/product/b1365044#confirming-the-structure-of-2-4-chlorophenyl-2-hydroxypropionic-acid-via-spectroscopy
https://www.benchchem.com/product/b1365044#confirming-the-structure-of-2-4-chlorophenyl-2-hydroxypropionic-acid-via-spectroscopy
https://www.benchchem.com/product/b1365044#confirming-the-structure-of-2-4-chlorophenyl-2-hydroxypropionic-acid-via-spectroscopy
https://www.benchchem.com/product/b1365044#confirming-the-structure-of-2-4-chlorophenyl-2-hydroxypropionic-acid-via-spectroscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1365044?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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